1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with a suitable amine under dehydrating conditions to form the pyrazolopyrimidine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-1H-pyrazole-5-amine
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its fused pyrazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N6O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-methyl-5-(2-methylpyrazol-3-yl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10N6O/c1-15-7(3-4-11-15)9-13-6-5-12-16(2)8(6)10(17)14-9/h3-5H,1-2H3,(H,13,14,17) |
InChI Key |
FNOPNFJSKGVHQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=C(C(=O)N2)N(N=C3)C |
Origin of Product |
United States |
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